molecular formula C18H12N2O2S B2771729 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one CAS No. 33856-02-9

3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2771729
CAS No.: 33856-02-9
M. Wt: 320.37
InChI Key: CBDWBPQGLFDFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of both thiazole and coumarin. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one can be achieved through a one-pot three-component reaction. This method involves the reaction of ethyl-4-chloroacetoacetate with phenylthioureas and salicylaldehyde in the presence of l-proline as a catalyst and poly(ethylene) glycol-600 as a green reaction medium . The reaction proceeds under mild conditions and offers a high yield of the desired product.

Alternatively, a stepwise method can be employed where the intermediate 3-(2-bromoacetyl)-2H-chromen-2-one is first synthesized and then reacted with phenylthioureas to form the final product .

Industrial Production Methods

For industrial production, the one-pot method is preferred due to its simplicity, cost-effectiveness, and environmental friendliness. The use of renewable catalysts and green solvents makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one
  • 2-(2,3-anhydrofuranosyl)thiazole-4-carboxamide
  • 4-(2-phenylamino)thiazol-4-yl)-benzothioamide
  • 2-hydroxy-5-(2-(phenylamino)thiazol-4-yl)-benzamide

Uniqueness

Compared to other similar compounds, this compound stands out due to its unique combination of thiazole and coumarin rings, which confer a broad spectrum of biological activities. Its synthesis is also more environmentally friendly and cost-effective, making it a preferred choice for various applications .

Properties

IUPAC Name

3-(2-anilino-1,3-thiazol-4-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c21-17-14(10-12-6-4-5-9-16(12)22-17)15-11-23-18(20-15)19-13-7-2-1-3-8-13/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDWBPQGLFDFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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